

Denibulin efficacy solid tumors

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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

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Available Data on Denibulin

The table below summarizes the key findings from the identified Phase I study on denibulin (also referred to as MN-029) [1].

Trial Phase	Patient Population	Key Efficacy Findings	Most Common Adverse Events	Recommended Phase 2 Dose
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| Phase I [1] | 34 patients with advanced solid tumors | - No objective tumor responses observed [1].

- **Stable disease** ≥ 6 months in 5 patients [1].
- Significant linear correlation between reduced tumor vascular parameters (Ktrans) and drug exposure [1]. | Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1]. | 180 mg/m² (IV, every 3 weeks) [1].

Experimental Protocol from Key Study

The primary source of data comes from a first-in-human, dose-escalation study designed to determine the safety and pharmacokinetics of denibulin [1].

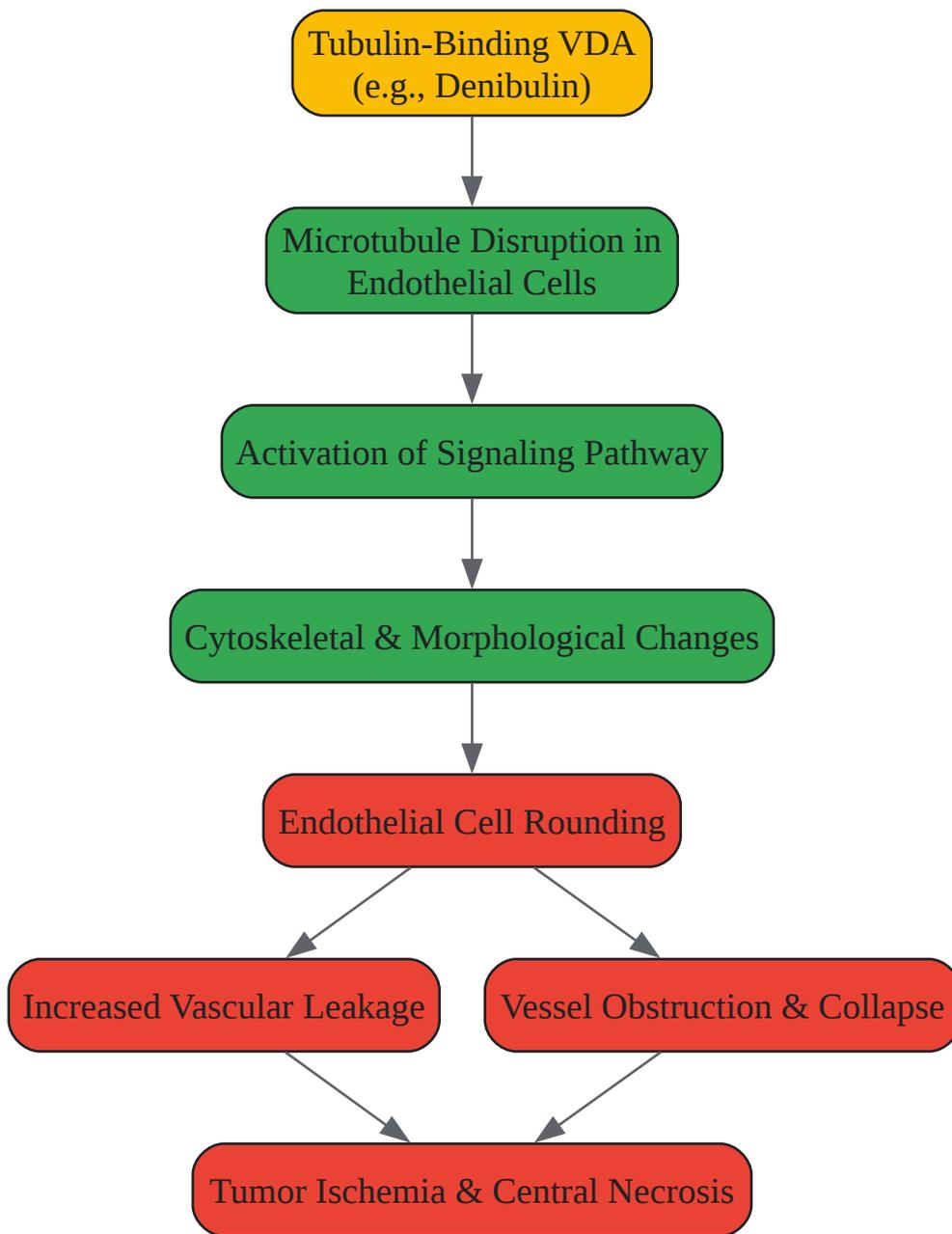
- **Study Design:** Used an accelerated titration design with intra-patient dose escalation. Doses ranged from **4.0 to 225 mg/m²**, administered intravenously on a 21-day cycle [1].
- **Patients:** Enrolled 34 patients with advanced solid tumors, who received a total of 151 infusions [1].

- **Efficacy Assessment:** Anti-vascular effects were assessed acutely (6-8 hours post-dose) using **Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)**. This technique measures changes in vascular permeability and blood flow within the tumor [1].
- **Endpoint Analysis:** The primary endpoints were safety, tolerability, and determination of the maximum tolerated dose (MTD). Pharmacokinetic parameters (Cmax and AUC) were also analyzed [1].

Mechanism of Action and Drug Class Context

Denibulin is a **vascular-disrupting agent (VDA)**. Its mechanism differs from angiogenesis inhibitors, as it targets established tumor blood vessels rather than preventing new vessel formation [2].

The following diagram illustrates the mechanism of tubulin-binding VDAs like denibulin:



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This mechanism leads to rapid shutdown of blood flow, causing massive cancer cell death in the central tumor region. However, a thin rim of viable tumor cells often remains, receiving nutrients from untargeted host vasculature, which is a recognized limitation of VDA monotherapy [2].

Research Status and Future Directions

The available data suggests that denibulin, like other VDAs, may be more effective as part of a combination therapy. The future of this drug class appears to lie in rational combinations aimed at overcoming the limitations of monotherapy [2].

- **Current Research Focus:** There is a "resurgence of interest" in VDAs, with efforts focused on developing next-generation agents and testing them in combination with other treatments [2].
- **Rational Combinations:** Preclinical and clinical studies are exploring VDAs in combination with:
 - **Immunotherapy:** To modulate the tumor microenvironment and enhance anti-tumor immune responses [2].
 - **Cytotoxic Chemotherapy:** Such as carboplatin or paclitaxel [2].
 - **Radiotherapy** [2].
 - **Antiangiogenic Agents:** Like bevacizumab, to target both existing vessels and their regrowth [2].

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References

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2. Non-Invasive Evaluation of Acute Effects of Tubulin Binding ... [mdpi.com]

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